Potassium [4-(Benzyloxy)butyl]trifluoroborate
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Overview
Description
Potassium [4-(Benzyloxy)butyl]trifluoroborate is an organoboron compound with the molecular formula C11H14BF3KO and a molecular weight of 269.14 g/mol . This compound is part of the potassium trifluoroborate family, known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Potassium [4-(Benzyloxy)butyl]trifluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of 4-(benzyloxy)butylboronic acid with potassium hydrogen fluoride (KHF2) in the presence of a suitable solvent . The reaction conditions typically include moderate temperatures and inert atmosphere to prevent oxidation. Industrial production methods often involve large-scale batch reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Potassium [4-(Benzyloxy)butyl]trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Scientific Research Applications
Potassium [4-(Benzyloxy)butyl]trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Potassium [4-(Benzyloxy)butyl]trifluoroborate in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate group transfers from the potassium salt to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
The molecular targets and pathways involved in these reactions are primarily centered around the palladium catalyst and the organic substrates, with the trifluoroborate group playing a crucial role in facilitating the transmetalation step .
Comparison with Similar Compounds
Potassium [4-(Benzyloxy)butyl]trifluoroborate is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity and selectivity profiles.
Potassium 4-tert-butylphenyltrifluoroborate: Another trifluoroborate salt with distinct applications in organic synthesis.
Potassium vinyltrifluoroborate: Used in the synthesis of vinyl-containing compounds through cross-coupling reactions.
The uniqueness of this compound lies in its ability to form stable intermediates and its compatibility with a wide range of reaction conditions, making it a valuable reagent in both academic and industrial research .
Properties
Molecular Formula |
C11H15BF3KO |
---|---|
Molecular Weight |
270.14 g/mol |
IUPAC Name |
potassium;trifluoro(4-phenylmethoxybutyl)boranuide |
InChI |
InChI=1S/C11H15BF3O.K/c13-12(14,15)8-4-5-9-16-10-11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10H2;/q-1;+1 |
InChI Key |
PWKGQYDABPWGSM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCCCOCC1=CC=CC=C1)(F)(F)F.[K+] |
Origin of Product |
United States |
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